molecular formula C16H17ClN4O4S B2391312 4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide CAS No. 1774905-64-4

4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide

Cat. No.: B2391312
CAS No.: 1774905-64-4
M. Wt: 396.85
InChI Key: HZWONSILODQECQ-UHFFFAOYSA-N
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Description

4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is a chemical compound with the molecular formula C16H17ClN4O4S . It is a complex organic compound that can be used in various applications .


Molecular Structure Analysis

The molecular structure of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is complex, with a pyridine ring attached to a benzohydrazide group, and a morpholine ring attached via a sulfonyl group . The exact structure analysis is not available in the retrieved sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide are not detailed in the retrieved sources .

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, while not directly related to the specified compound, shares interest in the context of pharmacological research due to its broad spectrum of therapeutic roles such as antioxidant, antibacterial, and anti-inflammatory activities. This review may provide insights into how functional groups in compounds like "4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide" could be researched for similar biological effects (Naveed et al., 2018).

Inhibitors of Factor Xa

Research into small-molecule inhibitors of Factor Xa, a critical enzyme in the coagulation pathway, underscores the importance of specific functional groups in the design of therapeutic agents. The systematic development of potent, selectively bioavailable inhibitors provides a template for how the morpholine and pyridinyl groups in "this compound" might be explored for similar pharmacological targets (Pauls, Ewing, & Choi-Sledeski, 2001).

Isoquinoline Derivatives in Therapeutics

The exploration of isoquinoline derivatives for their diverse biological potentials, including anti-fungal, anti-tubercular, and anti-tumor activities, can provide insights into how the structural features of "this compound" might be leveraged in various therapeutic contexts (Danao et al., 2021).

Safety and Hazards

The safety and hazards associated with 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide are not specified in the retrieved sources .

Mechanism of Action

Properties

IUPAC Name

4-chloro-N'-(3-morpholin-4-ylsulfonylpyridin-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c17-13-5-3-12(4-6-13)16(22)20-19-15-14(2-1-7-18-15)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,18,19)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWONSILODQECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NNC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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